molecular formula C7H6F2O3S B13168116 5-Fluoro-2-methoxy-benzenesulfonylfluoride

5-Fluoro-2-methoxy-benzenesulfonylfluoride

Cat. No.: B13168116
M. Wt: 208.18 g/mol
InChI Key: HQISYNJEFOWJOY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-benzenesulfonylfluoride is a chemical compound with the molecular formula C7H6F2O3S. It is a fluorinated aromatic sulfonyl fluoride, which is often used as an intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-benzenesulfonylfluoride typically involves the fluorination of 2-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow reactors to ensure better control over reaction parameters and to enhance the efficiency of the process. This method allows for precise temperature and pressure control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-benzenesulfonylfluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonyl derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

5-Fluoro-2-methoxy-benzenesulfonylfluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the field of oncology.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-benzenesulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxy-benzenesulfonylfluoride is unique due to its combination of fluorine and methoxy substituents on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H6F2O3S

Molecular Weight

208.18 g/mol

IUPAC Name

5-fluoro-2-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C7H6F2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3

InChI Key

HQISYNJEFOWJOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)F

Origin of Product

United States

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